molecular formula C9H15F2N3 B15048378 1-(difluoromethyl)-N-pentyl-1H-pyrazol-3-amine

1-(difluoromethyl)-N-pentyl-1H-pyrazol-3-amine

Cat. No.: B15048378
M. Wt: 203.23 g/mol
InChI Key: DVKZCMXCMRRZCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Difluoromethyl)-N-pentyl-1H-pyrazol-3-amine is a chemical compound that features a pyrazole ring substituted with a difluoromethyl group and a pentylamine chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(difluoromethyl)-N-pentyl-1H-pyrazol-3-amine typically involves the difluoromethylation of a pyrazole precursor. One common method is the reaction of 1H-pyrazole with difluoromethylating agents such as ClCF₂H in the presence of a base. The reaction conditions often include the use of solvents like acetonitrile and temperatures ranging from room temperature to reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of advanced difluoromethylation reagents and catalysts can streamline the production process, making it more efficient and scalable .

Chemical Reactions Analysis

Types of Reactions

1-(Difluoromethyl)-N-pentyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Scientific Research Applications

1-(Difluoromethyl)-N-pentyl-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in enzyme inhibition studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(difluoromethyl)-N-pentyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The difluoromethyl group can form hydrogen bonds with enzymes or receptors, modulating their activity. The pyrazole ring can interact with various biological pathways, potentially inhibiting or activating specific enzymes .

Comparison with Similar Compounds

Similar Compounds

    3-(Difluoromethyl)-1-methyl-1H-pyrazole: Similar structure but with a methyl group instead of a pentylamine chain.

    1-(Trifluoromethyl)-N-pentyl-1H-pyrazol-3-amine: Contains a trifluoromethyl group instead of a difluoromethyl group.

Uniqueness

1-(Difluoromethyl)-N-pentyl-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethyl group enhances its lipophilicity and potential for hydrogen bonding, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C9H15F2N3

Molecular Weight

203.23 g/mol

IUPAC Name

1-(difluoromethyl)-N-pentylpyrazol-3-amine

InChI

InChI=1S/C9H15F2N3/c1-2-3-4-6-12-8-5-7-14(13-8)9(10)11/h5,7,9H,2-4,6H2,1H3,(H,12,13)

InChI Key

DVKZCMXCMRRZCS-UHFFFAOYSA-N

Canonical SMILES

CCCCCNC1=NN(C=C1)C(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.